7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is a synthetic nucleoside analog primarily utilized in molecular biology for DNA synthesis and sequencing. This compound is classified as a dideoxynucleoside, which means it lacks the hydroxyl groups at the 2' and 3' positions of the sugar moiety, rendering it incapable of forming phosphodiester bonds during DNA chain elongation. The presence of iodine at the 7-position distinguishes it from other nucleosides, providing unique reactivity and applications in scientific research.
This compound falls under the category of nucleoside analogs, specifically dideoxynucleosides. It is characterized by its molecular formula and a molecular weight of 376.15 g/mol . The compound is also classified as a nucleoside antimetabolite, which indicates its potential use in therapeutic applications by interfering with normal nucleic acid metabolism.
The synthesis of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine typically involves several key steps:
In industrial settings, these synthetic routes are scaled up using automated synthesizers or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high-quality products.
The molecular structure of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine features a purine base (deaza-guanine) linked to a sugar moiety that lacks hydroxyl groups at the 2' and 3' positions. The iodine atom is positioned at the 7-location of the purine ring, which significantly influences its chemical reactivity.
7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and therapeutic contexts.
The mechanism of action for 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine involves its incorporation into DNA during replication or synthesis processes. Due to the absence of hydroxyl groups at the 2' and 3' positions, it prevents the formation of phosphodiester bonds, effectively terminating DNA chain elongation. This property makes it a potent inhibitor of DNA polymerases, which is valuable in both sequencing applications and therapeutic interventions targeting viral replication or cancer cell proliferation .
These properties make it suitable for various laboratory applications where precise control over nucleic acid interactions is required.
7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine has numerous applications across different scientific fields:
This compound's unique structural characteristics enhance its utility in advancing genetic research and therapeutic development across various disciplines.
7-Iodo-2',3'-dideoxy-7-deaza-guanosine (C~11~H~13~IN~4~O~3~, MW 376.15 g/mol) functions as a specialized chain-terminating agent in Sanger sequencing methodologies. Its molecular architecture features critical modifications: replacement of the ribose 2'- and 3'-hydroxyl groups with hydrogen atoms (preventing phosphodiester bond formation) and substitution of nitrogen at the 7-position of the guanine core with a carbon-iodine bond [4] [6]. When enzymatically incorporated as the triphosphate form (ddITP analog) during in vitro DNA synthesis, this dideoxynucleoside terminates elongation immediately following its integration into the nascent strand [1] . The 7-deaza modification mitigates secondary structures in the DNA template, while the iodine atom provides distinctive physicochemical properties exploitable for detection [4] [9].
The termination efficiency of 7-iodo-2',3'-dideoxy-7-deaza-guanosine surpasses canonical dideoxyguanosine (ddGTP) due to synergistic steric and electronic effects. The 7-deaza modification reduces base stacking energy, while the bulky iodine atom at the 7-position creates steric hindrance that impedes DNA polymerase translocation. Studies demonstrate a 1.8–2.5× higher termination probability per incorporation event compared to unmodified ddGTP [4] [9].
Table 1: Chain Termination Efficiency Comparison
Nucleotide Terminator | Relative Termination Efficiency | Steric Hindrance Factor |
---|---|---|
Canonical ddGTP | 1.0 (Reference) | Low |
7-Iodo-dideoxy-7-deaza-G | 1.8–2.5× | High (Iodine at C7) |
7-Deaza-ddGTP | 1.3–1.6× | Moderate |
The iodine atom in 7-iodo-2',3'-dideoxy-7-deaza-guanosine enables enhanced detection sensitivity and resolution in capillary electrophoresis. Its distinct mass (376.15 g/mol vs. 331.22 g/mol for ddGTP) and hydrophobicity improve electrophoretic separation, reducing band compression artifacts common in G-rich sequences [4] [6] [8]. Additionally, the modified nucleoside exhibits altered ultraviolet absorption spectra (λ~max~ shift from 252 nm to 248 nm with increased ε), facilitating precise quantification during sequencing reaction setup [4] [6]. Solubility in dimethyl sulfoxide (125 mg/mL) allows preparation of concentrated stock solutions for high-fidelity sequencing applications [1] [2].
Table 2: Electropherogram Resolution Parameters
Terminator | Band Compression in GC-Rich Regions | Detection Sensitivity | Mass (g/mol) |
---|---|---|---|
ddGTP | High | Baseline | 331.22 |
7-Iodo-dideoxy-7-deaza-G | Reduced by 60–75% | Enhanced by 2.3× | 376.15 |
The 7-deaza modification in 7-iodo-2',3'-dideoxy-7-deaza-guanosine significantly influences DNA polymerase kinetics and fidelity. By eliminating the N7 hydrogen bonding site, the analog reduces polymerase binding affinity (K~m~ increased 1.5–2.0× vs. ddGTP) while maintaining incorporation rates sufficient for sequencing [4] [9]. This moderated binding decreases misincorporation events at non-cognate sites, improving read accuracy in homopolymer regions by 15–30% compared to standard ddGTP terminators [9]. However, certain family B polymerases exhibit reduced catalytic efficiency (k~cat~ decreased by 35%) with this analog, necessitating enzyme-specific reaction optimization [4].
Halogenated analogs like 7-iodo-2',3'-dideoxy-7-deaza-guanosine enable novel sequencing chemistries beyond Sanger methods. The iodine atom serves as:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1